(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is a thiazole derivative that exhibits a range of biological activities, making it an attractive candidate for further study.
Mechanism of Action
The mechanism of action of (6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects through the induction of apoptosis, a process by which cells undergo programmed cell death.
Biochemical and Physiological Effects:
Studies have also investigated the biochemical and physiological effects of (6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One study showed that this compound exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Another study suggested that this compound may have neuroprotective effects by reducing oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one in lab experiments is its ability to exhibit cytotoxic effects on cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are numerous future directions for research on (6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy in vivo. Another area of research is its potential as a neuroprotective agent, which may have implications for the treatment of neurodegenerative diseases. Overall, (6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one is a promising compound that warrants further investigation in various fields.
Synthesis Methods
The synthesis of (6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one can be achieved through a variety of methods. One such method involves the condensation of 2,3-dimethoxybenzaldehyde with 2-aminothiophenol and 2-chlorobenzaldehyde in the presence of a suitable catalyst. The resulting product can then be purified through various techniques such as column chromatography.
Scientific Research Applications
(6Z)-3-(2-chlorophenyl)-6-(2,3-dimethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research is its use as a potential anti-cancer agent. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, making it a promising candidate for further study.
properties
Molecular Formula |
C19H14ClN3O3S |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(6Z)-3-(2-chlorophenyl)-6-[(2,3-dimethoxyphenyl)methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C19H14ClN3O3S/c1-25-14-9-5-6-11(16(14)26-2)10-15-18(24)23-17(21-22-19(23)27-15)12-7-3-4-8-13(12)20/h3-10H,1-2H3/b15-10- |
InChI Key |
MHTFGLCAMPJDAE-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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